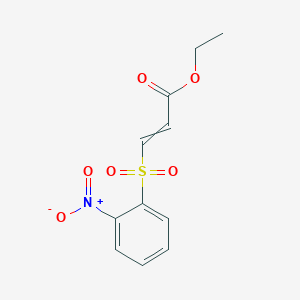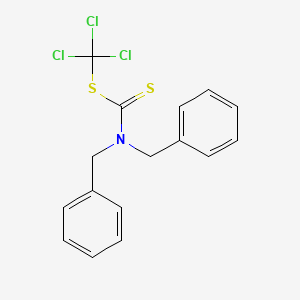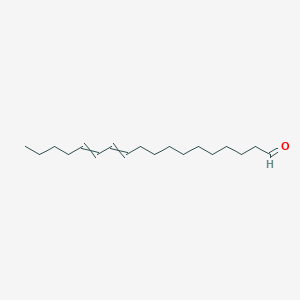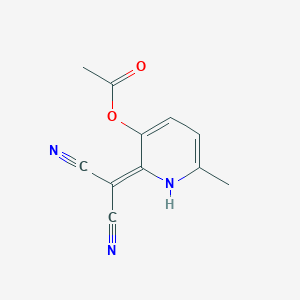
2-(Dicyanomethylidene)-6-methyl-1,2-dihydropyridin-3-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dicyanomethylidene)-6-methyl-1,2-dihydropyridin-3-yl acetate is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a dicyanomethylidene group and an acetate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dicyanomethylidene)-6-methyl-1,2-dihydropyridin-3-yl acetate typically involves the reaction of a suitable pyridine derivative with dicyanomethane and acetic anhydride. The reaction is usually carried out under reflux conditions in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using column chromatography to isolate the compound in high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for cost-effectiveness and scalability. This may involve the use of continuous flow reactors and automated purification systems to streamline the production process.
化学反応の分析
Types of Reactions
2-(Dicyanomethylidene)-6-methyl-1,2-dihydropyridin-3-yl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the dicyanomethylidene group to a more reduced form, such as a cyano group.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, reduced cyano derivatives, and various substituted pyridine compounds, depending on the specific reagents and conditions used .
科学的研究の応用
2-(Dicyanomethylidene)-6-methyl-1,2-dihydropyridin-3-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes
作用機序
The mechanism of action of 2-(Dicyanomethylidene)-6-methyl-1,2-dihydropyridin-3-yl acetate involves its interaction with specific molecular targets and pathways. The dicyanomethylidene group is known to participate in electron transfer processes, which can modulate the activity of enzymes and receptors. Additionally, the acetate group can undergo hydrolysis to release acetic acid, which may further influence the compound’s biological activity .
類似化合物との比較
Similar Compounds
- 2-(Dicyanomethylidene)-5-methyl-6-phenyl-1,2-dihydropyridine-3,4-dicarbonitrile
- 2-(Dicyanomethylidene)-6-phenyl-1,2-dihydropyridine-3-carbonitrile
Uniqueness
2-(Dicyanomethylidene)-6-methyl-1,2-dihydropyridin-3-yl acetate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of novel materials and bioactive molecules .
特性
CAS番号 |
93093-66-4 |
|---|---|
分子式 |
C11H9N3O2 |
分子量 |
215.21 g/mol |
IUPAC名 |
[2-(dicyanomethylidene)-6-methyl-1H-pyridin-3-yl] acetate |
InChI |
InChI=1S/C11H9N3O2/c1-7-3-4-10(16-8(2)15)11(14-7)9(5-12)6-13/h3-4,14H,1-2H3 |
InChIキー |
ADVWDDFTDUNRBR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C(=C(C#N)C#N)N1)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(Methanesulfinyl)butoxy]benzene](/img/structure/B14361984.png)
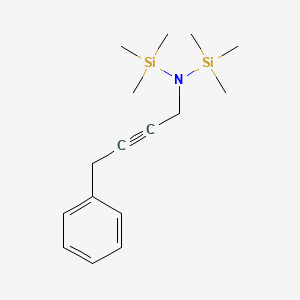
![1-Chloro-2-[methoxy(phenyl)methyl]benzene](/img/structure/B14362001.png)
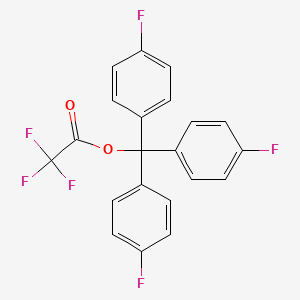

![(E,E)-1,1'-Oxybis[(4-methoxyphenyl)diazene]](/img/structure/B14362018.png)
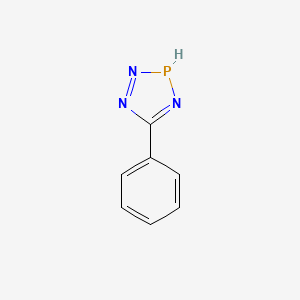
![3-{[2-(4-Ethoxyphenyl)-2-methylpropoxy]methyl}-2-methyl-1,1'-biphenyl](/img/structure/B14362029.png)
![N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-histidine](/img/structure/B14362039.png)
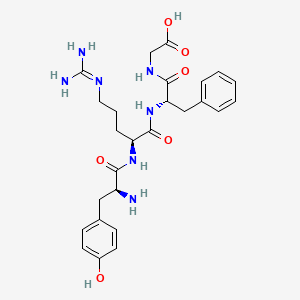
![2-[2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B14362059.png)
